molecular formula C22H17F3N2O2 B2885057 N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 338393-77-4

N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No. B2885057
CAS RN: 338393-77-4
M. Wt: 398.385
InChI Key: SECWQXFFEWGMKG-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a useful research compound. Its molecular formula is C22H17F3N2O2 and its molecular weight is 398.385. The purity is usually 95%.
BenchChem offers high-quality N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Medicinal Applications

  • DNA Binding and Antibacterial Activities : Compounds structurally related to N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide show significant DNA binding capabilities and exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2017).
  • Anticancer Activity : Similar compounds demonstrate potential in vitro cytotoxic activity against cancer cell lines like HL-60 human promyelocytic leukemia cells (Asegbeloyin et al., 2014).

Material Science Applications

  • Covalent Organic Frameworks (COFs) : Hydrazone linkages, a key feature in related compounds, are used in creating crystalline covalent organic frameworks which have applications in material science due to their chemical and thermal stability and porous nature (Uribe-Romo et al., 2011).

Organic Chemistry Applications

  • Schiff Base Formation and Tautomerism : Research shows that compounds similar to N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide are involved in Schiff base formation and display interesting tautomeric behaviors, which are important in organic synthesis and the development of new pharmaceuticals (Nazır et al., 2000).
  • Antioxidant Activity : Some ketone derivatives of related hydrazide compounds have been evaluated for their antioxidant activity, which is crucial in the development of new therapeutic agents (Dighade & Parikh, 2017).

properties

IUPAC Name

N-[(E)-[2-(4-methylphenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c1-15-6-12-19(13-7-15)29-20-5-3-2-4-17(20)14-26-27-21(28)16-8-10-18(11-9-16)22(23,24)25/h2-14H,1H3,(H,27,28)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECWQXFFEWGMKG-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[2-(4-methylphenoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide

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